![molecular formula C9H18Cl2N2 B13584220 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mixture of diastereomers and is characterized by its cyclopropyl and octahydropyrrolo[3,4-c]pyrrole moieties.
Méthodes De Préparation
The synthesis of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps, typically starting with the formation of the cyclopropyl group and the pyrrole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired effects .
Comparaison Avec Des Composés Similaires
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the dihydrochloride moiety.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds have variations in the substituents on the pyrrole ring, leading to different properties and applications.
The uniqueness of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18Cl2N2 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-9(1)11-5-7-3-10-4-8(7)6-11;;/h7-10H,1-6H2;2*1H |
Clé InChI |
BHPOJVWMTSTUCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC3CNCC3C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



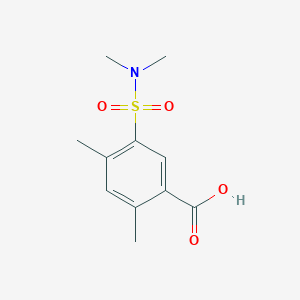
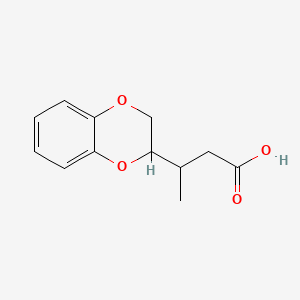
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
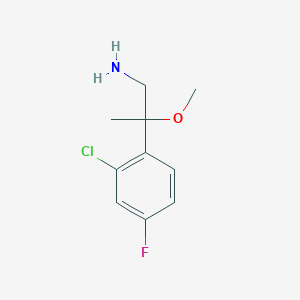
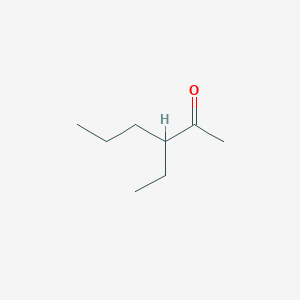
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
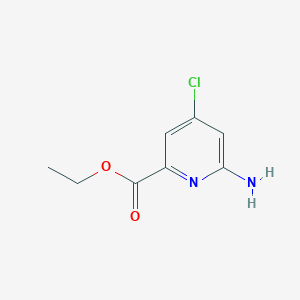
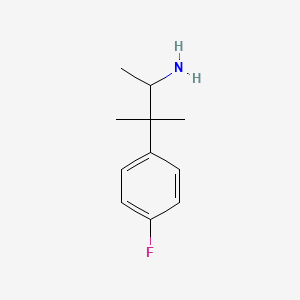

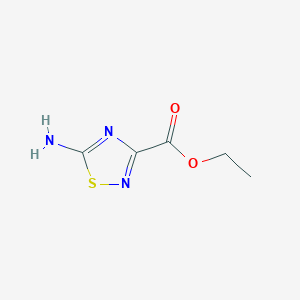
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
